molecular formula C19H28ClNO7 B5369398 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate

4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate

Cat. No. B5369398
M. Wt: 417.9 g/mol
InChI Key: ZRYJNNVXMZYPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate is a chemical compound used in scientific research. It is a potent and selective antagonist of the histamine H3 receptor, which is involved in regulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Mechanism of Action

The mechanism of action of 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate involves its selective binding to the histamine H3 receptor. This receptor is located on presynaptic neurons and regulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. By blocking this receptor, this compound increases the release of these neurotransmitters, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on neurotransmitter release. By increasing the release of dopamine, serotonin, and norepinephrine, this compound can have a variety of effects on the nervous system, including improving cognitive function, reducing anxiety and depression, and increasing wakefulness. However, the specific effects of this compound depend on the specific neurotransmitter systems that are affected and the dose of the compound used.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate in lab experiments include its high potency and selectivity for the histamine H3 receptor. This allows researchers to study the effects of selectively blocking this receptor without affecting other neurotransmitter systems. However, the limitations of this compound include its potential off-target effects and the need for careful dosing to avoid unwanted effects on other neurotransmitter systems.

Future Directions

There are many potential future directions for research involving 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate. One area of interest is the role of the histamine H3 receptor in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. By studying the effects of this compound on these disorders, researchers may be able to identify new therapeutic targets. Another area of interest is the development of more selective and potent H3 receptor antagonists that can be used in clinical trials. Finally, there is a need for more research on the long-term effects of blocking the histamine H3 receptor, particularly in terms of potential side effects and interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate involves a series of chemical reactions. The starting material is 2-chloro-5-methylphenol, which is reacted with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with 2,6-dimethylmorpholine to form 4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine. The final step involves the reaction of this intermediate with oxalic acid to form the oxalate salt of the compound.

Scientific Research Applications

4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate has been used extensively in scientific research to study the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. By selectively blocking the histamine H3 receptor, this compound can be used to study the role of this receptor in these disorders and to identify potential therapeutic targets.

properties

IUPAC Name

4-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO3.C2H2O4/c1-13-4-5-16(18)17(10-13)21-9-8-20-7-6-19-11-14(2)22-15(3)12-19;3-1(4)2(5)6/h4-5,10,14-15H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYJNNVXMZYPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=C(C=CC(=C2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.